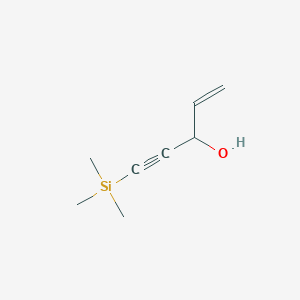

5-Trimethylsilyl-1-penten-4-YN-3-OL

Description

Contextualization within Enynol and Silylated Acetylenol Chemical Space

The chemical structure of 5-Trimethylsilyl-1-penten-4-yn-3-ol positions it within two significant categories of organic compounds: enynols and silylated acetylenols.

Enynol Framework : The term "enynol" describes an organic compound that contains a double bond (ene), a triple bond (yne), and a hydroxyl group (ol). In this compound, these three functionalities are present within the same carbon skeleton. Enynols, such as 3-methyl-2-penten-4-yn-1-ol and 3-methyl-1-penten-4-yn-3-ol, are recognized as valuable intermediates in organic synthesis. chemicalbook.comnih.gov Their utility often stems from the differential reactivity of the alkene and alkyne groups, which allows for selective chemical transformations. The hydroxyl group can also direct or participate in various reactions, including rearrangements and cyclizations. chemicalbook.com

Silylated Acetylenol Attributes : The presence of the trimethylsilyl (B98337) (TMS) group on the terminal alkyne makes this compound a silylated acetylenol. Silyl (B83357) groups are frequently employed in organic synthesis as protecting groups for terminal acetylenes. This protection prevents the acidic acetylenic proton from interfering in reactions and deactivates the alkyne towards certain reagents. The TMS group can be selectively removed under specific conditions, typically using fluoride sources, to regenerate the terminal alkyne for further functionalization. This strategy is a cornerstone of modern synthetic methodologies, such as in the Sonogashira coupling reaction. chemrxiv.org

Significance of Vinylsilane and Acetylenol Moieties in Advanced Organic Synthesis

The synthetic potential of this compound is largely derived from the reactivity of its vinyl and silyl-protected acetylenol moieties. While the molecule itself is a vinyl alcohol rather than a vinylsilane, the chemistry of vinylsilanes is highly relevant to the potential transformations of its vinyl group in the presence of silicon-based reagents.

Vinylsilane Moiety Significance : Vinylsilanes are versatile synthetic intermediates widely used in organic chemistry and materials science. researchgate.net Their utility stems from their stability, low toxicity, and the predictable reactivity of the carbon-silicon bond. researchgate.net One of the most common methods for synthesizing vinylsilanes is the hydrosilylation of alkynes, an atom-economical process that adds a hydrosilane across the triple bond. researchgate.net Vinylsilanes participate in a vast number of synthetic transformations, including cross-coupling reactions (e.g., the Hiyama coupling), epoxidation, and electrophilic substitution, where the silyl group can be replaced with various other functional groups with high stereocontrol.

Acetylenol Moiety Significance : The acetylenol functional group is a powerful building block in organic synthesis. Acetylene itself is an abundant and cost-effective C2 feedstock for producing valuable chemicals. nih.govnih.gov The coupling of acetylene with aldehydes is a fundamental method for preparing vinyl-substituted alcohols. nih.govrsc.org The acetylenic unit can undergo a wide array of transformations, including:

Addition Reactions : The triple bond can react with various reagents to introduce new functional groups. nih.gov

Coupling Reactions : Terminal alkynes are key participants in seminal cross-coupling reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, which are fundamental for forming carbon-carbon bonds.

Cyclization Reactions : The acetylenic moiety can participate in intramolecular reactions to form carbocyclic and heterocyclic ring systems. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-trimethylsilylpent-1-en-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14OSi/c1-5-8(9)6-7-10(2,3)4/h5,8-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXPLTZXRLCCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601302 | |

| Record name | 5-(Trimethylsilyl)pent-1-en-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-35-5 | |

| Record name | 5-(Trimethylsilyl)pent-1-en-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Investigations of 5 Trimethylsilyl 1 Penten 4 Yn 3 Ol

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in 5-trimethylsilyl-1-penten-4-yn-3-ol is a key site for various chemical modifications. Its reactivity is typical of secondary alcohols, but it can also play a crucial directing role in reactions involving the adjacent unsaturated moieties.

Common transformations of the hydroxyl group include acylation and etherification . For instance, it can be readily converted to its corresponding acetate (B1210297) or other esters through reaction with acyl chlorides or anhydrides in the presence of a base. Similarly, ether derivatives can be prepared, for example, by Williamson ether synthesis. These reactions are fundamental for protecting the hydroxyl group during transformations at other sites of the molecule or for introducing specific functionalities.

Furthermore, the hydroxyl group can be oxidized to the corresponding ketone, 5-trimethylsilyl-1-penten-4-yn-3-one, using standard oxidizing agents. This transformation opens up another avenue for synthetic modifications at this position.

In the context of more complex transformations, the hydroxyl group is known to act as an internal nucleophile or a directing group. For instance, in the presence of certain transition metal catalysts, the hydroxyl group can participate in cyclization reactions by attacking one of the unsaturated carbon-carbon bonds. It can also influence the stereochemical outcome of reactions at the neighboring chiral center.

Transformations at the Alkyne Moiety

The trimethylsilyl-substituted alkyne is a highly versatile functional group, amenable to a wide array of transformations, including catalytic activation, cyclization, cross-coupling, and hydrometallation reactions.

Catalytic Activation of Alkynes (e.g., Gold(I)-catalyzed processes)

Gold(I) catalysts are well-known for their ability to activate carbon-carbon triple bonds towards nucleophilic attack. In the case of enynol systems similar to this compound, gold(I) catalysis can initiate a variety of skeletal rearrangements and cyclizations. While specific studies on this compound are not extensively documented, the reactivity of analogous furan-ynes and other enynols provides insight into potential pathways. nih.govacs.org

For example, gold(I) catalysis on similar enynol substrates has been shown to lead to cycloisomerization reactions, forming functionalized carbocycles and heterocycles. nih.govnih.gov The trimethylsilyl (B98337) group can influence the regioselectivity of these transformations due to its electronic and steric properties. A plausible reaction pathway involves the coordination of the gold(I) catalyst to the alkyne, which renders it more electrophilic and susceptible to intramolecular attack by the hydroxyl group or the alkene, leading to various cyclized products.

| Catalyst System | Substrate Type | Product Type | Reference |

| Gold(I) complexes | Furan-ynes | Trisubstituted alkenes, Indenes | nih.gov |

| Gold(I) complexes | Enynols | Functionalized cyclopentadienes | nih.gov |

Cyclization Reactions (e.g., Silver-catalyzed cyclization of acetylenic alcohols)

Silver salts are effective catalysts for the cyclization of acetylenic alcohols. rsc.org The reaction typically proceeds via activation of the alkyne by the silver ion, followed by intramolecular attack of the hydroxyl group. For a molecule like this compound, this could lead to the formation of five- or six-membered oxygen-containing heterocyclic rings, such as substituted furans or pyrans. The presence of a propargylic C-O bond has been shown to remarkably accelerate such heteroannulation reactions. rsc.org The trimethylsilyl group might be retained in the product or could be cleaved under the reaction conditions, depending on the specific silver salt and reaction parameters used.

| Catalyst | Substrate | Product | Key Finding | Reference |

| Silver salts | Acetylenic alcohols | α-methylene oxolanes/oxanes | The propargylic C-O bond accelerates the reaction. | rsc.org |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed coupling)

The alkyne moiety, particularly after manipulation, can participate in palladium-catalyzed cross-coupling reactions. For instance, after hydrozirconation or silyllithiation of the alkyne (see section 3.2.4), the resulting vinyl-metal or vinylsilane species can undergo cross-coupling with various organic halides or triflates.

Moreover, while direct cross-coupling at the silyl-alkyne is less common, the allylic alcohol functionality of this compound is amenable to direct palladium-catalyzed cross-coupling reactions. rsc.org In these reactions, the hydroxyl group can act as a leaving group, often activated in situ, allowing for the introduction of aryl, vinyl, or other organic fragments at the C-3 position with concomitant rearrangement of the double bond. The trimethylsilylalkynyl group would remain intact during such transformations, providing a handle for further synthetic modifications.

| Catalyst System | Coupling Partners | Product Type | Reference |

| Palladium(0)/PPh₃ | Allylic alcohol, Aryl/Alkenylboronic acid | Allylated arene/alkene | rsc.org |

| Palladium complexes | Allylic alcohol, Disilanes | Allylsilanes | acs.org |

Hydrozirconation Reactions and Subsequent Transformations

Hydrozirconation of propargylic alcohols using the Schwartz reagent (Cp₂ZrHCl) is a powerful method for the stereoselective synthesis of vinyl-zirconium intermediates. For terminal propargylic alcohols, the regioselectivity can be controlled. While standard conditions typically yield the terminal vinyl zirconium species, performing the reaction on the lithium alkoxide in the presence of ZnCl₂ can reverse the regioselectivity to favor the internal, more substituted vinyl-zirconium species. nih.gov

In the case of this compound, hydrozirconation would likely occur at the alkyne, leading to a vinyl-zirconium intermediate. This intermediate is a versatile synthon that can be trapped with a variety of electrophiles, such as halogens (to form vinyl halides), aldehydes, or can participate in transmetalation-cross-coupling sequences to form more complex molecules. The trimethylsilyl group would influence the regioselectivity of the hydrozirconation and would be retained in the resulting vinylzirconocene.

| Reagent | Substrate | Intermediate/Product | Key Feature | Reference |

| Cp₂ZrHCl, then electrophile | Propargylic alcohol | Trisubstituted olefin | Stereospecific formation of vinyl-metal species. | nih.govnih.gov |

| PhMe₂SiLi, then electrophile | Propargylic alcohol | Tri- or tetrasubstituted allylic alcohol | anti-Silylmetalation of the alkyne. | chemrxiv.orgchemrxiv.org |

Reactivity at the Alkene Moiety

The terminal alkene (vinyl group) in this compound represents another site for chemical reactivity. wikipedia.org It can undergo a variety of classic alkene reactions, although its reactivity might be influenced by the presence of the adjacent chiral alcohol and the sterically demanding trimethylsilylalkynyl group.

Typical reactions of the vinyl group include:

Hydrogenation : Selective hydrogenation of the double bond could be achieved using appropriate catalysts, leading to the corresponding saturated alcohol.

Halogenation : Addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield the dihalogenated derivative.

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen adding to the terminal carbon.

Epoxidation : The double bond can be converted to an epoxide using peroxy acids like m-CPBA.

Hydroboration-oxidation : This two-step process would lead to the formation of a primary alcohol at the terminal carbon, resulting in a diol.

Metathesis : The terminal alkene can participate in olefin metathesis reactions, allowing for the formation of new carbon-carbon bonds.

The interplay between the three functional groups in this compound allows for complex and sequential transformations, making it a valuable building block in the synthesis of a wide range of organic molecules.

Silicon-Mediated or Silicon-Directed Reactivity

The trimethylsilyl group in this compound is not merely a protecting group but can actively participate in and direct the course of chemical reactions. This section delves into rearrangement reactions and the role of silyl-stabilized cationic intermediates.

The alkoxide derived from this compound can be considered an α-alkoxysilane derivative, making it a potential substrate for Wittig rearrangements. Wittig rearrangements, which involve the isomerization of ethers to alcohols under basic conditions, can proceed through different pathways, including nih.govacs.org-, acs.orgnih.gov-, and nih.govacs.org-sigmatropic shifts. nih.govchemistnotes.com

For an allylic ether derivative of this compound, both nih.govacs.org- and acs.orgnih.gov-Wittig rearrangements could be competitive. The nih.govacs.org-Wittig rearrangement is a stepwise process involving a radical-anion pair, while the acs.orgnih.gov-shift can also be stepwise or concerted. nih.gov The presence and nature of substituents on the allylic framework significantly influence the regioselectivity of the rearrangement. nih.gov Studies on related α-alkoxysilanes have shown that steric bulk at the γ-carbon of the allyl group can inhibit the acs.orgnih.gov-Wittig shift, favoring the nih.govacs.org-rearrangement. nih.gov

Conversely, the nih.govacs.org-Wittig rearrangement is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol with a high degree of stereocontrol. wikipedia.orgorganic-chemistry.org This rearrangement requires the formation of a carbanion adjacent to the ether oxygen. For a derivative of this compound where the hydroxyl group is etherified with an allyl group, deprotonation at the carbon bearing the oxygen could initiate a nih.govacs.org-Wittig rearrangement.

The table below summarizes the potential Wittig rearrangement products for an allylic ether of this compound.

| Rearrangement Type | Product |

| nih.govacs.org-Wittig Rearrangement | Isomeric alcohol with carbon-carbon bond formation at the original carbinol carbon. |

| acs.orgnih.gov-Wittig Rearrangement | Acylsilane resulting from migration of the allylic group. |

| nih.govacs.org-Wittig Rearrangement | Homoallylic alcohol with allylic transposition. |

The trimethylsilyl group is known to stabilize a positive charge at the β-position through hyperconjugation, a phenomenon known as the β-silicon effect. baranlab.org This stabilization can be significant, with rate enhancements of up to 10¹² reported in solvolysis reactions. nih.gov The trimethylsilyl ether of this compound, upon treatment with a Lewis acid or under superacidic conditions, could potentially generate a β-silyl stabilized carbocation.

The reactivity of such an intermediate would be governed by the principles of carbocation chemistry, including the potential for rearrangements and trapping by nucleophiles. The stability of the carbocation can influence the reaction pathway, and in some cases, the β-silyl stabilization can be repressed by other electronic or steric factors. nih.gov

Furthermore, the generation of γ-silyl carbocations is also a possibility, particularly through the rearrangement of cyclopropylcarbinyl systems. beilstein-journals.org While not directly applicable to the acyclic structure of this compound, it highlights the diverse ways silicon can influence carbocation stability and reactivity. The correlation of solvolysis rates with the gas-phase stability of carbocations provides a framework for predicting the reactivity of silyl-substituted substrates. researchgate.net

| Cationic Intermediate | Potential Reaction Pathway |

| β-Silyl Carbocation | Elimination, substitution, or rearrangement reactions. |

| Vinyl Cation | Addition of nucleophiles to the triple bond. |

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

The multifunctional nature of this compound presents challenges and opportunities in controlling the selectivity of its reactions. The interplay between the vinyl, alkynyl, hydroxyl, and trimethylsilyl groups dictates the chemo-, regio-, and stereochemical outcomes.

Chemoselectivity: In reactions involving multiple reactive sites, the choice of reagents and reaction conditions is crucial for achieving chemoselectivity. For example, in a catalytic reaction, the catalyst might preferentially interact with one functional group over another. The trimethylsilyl group can play a key role in directing this selectivity, as seen in Ti-catalyzed [2+2+1] pyrrole (B145914) synthesis where TMS-protected alkynes exhibit high chemoselectivity. nih.gov

Regioselectivity: The regioselectivity of additions to the enyne system is a significant consideration. In electrophilic additions to the vinyl group, the formation of a β-silyl carbocation would be favored, directing the regiochemical outcome. baranlab.org Similarly, in additions to the alkyne, the electronic and steric influence of the trimethylsilyl group directs the regioselectivity. gelest.comnih.gov The hydration of unsymmetrical alkynes, for instance, often proceeds with a predictable regioselectivity based on the electronic nature of the substituents. youtube.com Tandem intermolecular nucleophilic and electrophilic vinylation of tosylhydrazones offers a metal-free method for the regioselective synthesis of various vinyl derivatives, a strategy that could potentially be adapted for derivatives of this compound. organic-chemistry.org

Stereoselectivity: The chiral center at the carbinol carbon in this compound introduces the element of stereoselectivity. Reactions at the adjacent prochiral centers (the double and triple bonds) can be influenced by the existing stereocenter, leading to diastereoselective transformations. Asymmetric synthesis of vinyl alkyl carbinol esters has been achieved through Ni-catalyzed reductive coupling, demonstrating the potential for stereocontrolled reactions on similar systems. rsc.org Furthermore, in reactions like the nih.govacs.org-Wittig rearrangement, the chirality of the starting material can be effectively transferred to the product. wikipedia.org

The following table outlines some potential selective transformations of this compound:

| Reaction Type | Selectivity Principle | Potential Outcome |

| Hydroboration-Oxidation | Regioselectivity | Anti-Markovnikov addition to the vinyl or alkynyl group. |

| Epoxidation | Diastereoselectivity | Directed epoxidation of the double bond influenced by the adjacent hydroxyl group. |

| Asymmetric Reduction of the Ketone (from oxidation of the alcohol) | Stereoselectivity | Enantioselective formation of one diastereomer of the starting alcohol. |

Applications of 5 Trimethylsilyl 1 Penten 4 Yn 3 Ol in Complex Molecule Synthesis

A Versatile Building Block for the Construction of Diverse Organic Molecules

The strategic placement of an alkene, an alkyne, and a hydroxyl group within 5-Trimethylsilyl-1-penten-4-yn-3-ol makes it a highly adaptable component in organic synthesis. The trimethylsilyl (B98337) (TMS) group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at other parts of the molecule. The vinyl and hydroxyl functionalities provide handles for a wide array of synthetic manipulations, including but not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions.

The enyne moiety is a particularly powerful functional group, known to participate in a variety of cyclization reactions. These transformations, often catalyzed by transition metals, can lead to the rapid assembly of complex carbocyclic and heterocyclic scaffolds. General principles of enyne metathesis and gold-catalyzed cycloisomerizations suggest pathways through which this compound could be employed to generate cyclic structures. nih.govnih.gov

Synthesis of Natural Products and their Derivatives

While direct total syntheses of natural products employing this compound as a starting material are not extensively documented, its structural motifs are present in numerous biologically active compounds. The enyne functionality is a key feature in many natural products, and the ability to construct such systems is of great interest to synthetic chemists.

Preparation of Enantiomerically Enriched Biologically Relevant Scaffolds

The development of catalytic asymmetric methods for the synthesis of functionalized 1,3-enynes is a significant area of research. nih.gov The chiral center present in this compound, if resolved or synthesized enantioselectively, could serve as a valuable chiral pool starting material. Asymmetric Michael reactions of methyl alkynyl ketones, catalyzed by organocatalysts like diphenylprolinol silyl (B83357) ether, have been shown to produce synthetically useful chiral building blocks with excellent enantioselectivity. nih.gov Such strategies could potentially be adapted to prepare enantiomerically enriched versions of this compound or its derivatives, which would be highly valuable for the synthesis of optically active natural products and pharmaceuticals.

Intermediate in the Synthesis of Pharmaceutical Precursors

The synthesis of molecular scaffolds relevant to the pharmaceutical industry is a critical endeavor. bookpassage.comwhiterose.ac.uk The structural components of this compound are found in various drug candidates and approved medicines. The alkyne functionality, for instance, is a key component in "click chemistry," a powerful tool for drug discovery and the development of antibody-drug conjugates. nih.govnih.govresearchgate.net The vinyl group can participate in a range of coupling reactions to build molecular complexity.

Construction of Functionalized Heterocyclic Systems (e.g., thiazoles, tetrahydrofurans)

The Hantzsch thiazole (B1198619) synthesis is a classic method for the formation of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. youtube.com While not a direct application of this compound, its derivatives could potentially be converted into suitable precursors for such cyclizations. For instance, oxidation of the secondary alcohol to a ketone, followed by α-halogenation, could generate a substrate for reaction with a thioamide.

The synthesis of substituted tetrahydrofurans often involves intramolecular cyclization reactions. chemistryviews.org For example, palladium-promoted cyclization of (Z)-pent-2-en-4-yn-1-yl alkanoates can lead to furan (B31954) derivatives. nih.gov It is conceivable that under appropriate conditions, the hydroxyl group of this compound could participate in an intramolecular cyclization onto the activated alkyne or alkene, potentially leading to tetrahydrofuran (B95107) derivatives. Radical cyclization of organochalcogen compounds has also been shown to produce tetrahydrofurans. diva-portal.org

Contributions to Chemical Biology and Drug Discovery Efforts (as synthetic intermediates for structural modification)

The role of the medicinal chemist in drug discovery has evolved significantly, with a constant need for novel molecular scaffolds. scispace.com The unique combination of reactive sites in this compound makes it an attractive starting point for the generation of diverse compound libraries for high-throughput screening. The ability to selectively manipulate the vinyl, alkynyl, and hydroxyl groups allows for the introduction of a wide range of substituents and pharmacophores, facilitating the exploration of structure-activity relationships. youtube.com The trimethylsilyl group on the alkyne is particularly useful in this regard, as it can be readily removed to reveal the terminal alkyne for further functionalization, such as in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial arrangement.

¹H NMR Spectroscopy for Proton Environment Analysis

The nine protons of the trimethylsilyl (B98337) group are expected to appear as a sharp singlet at approximately 0.1-0.2 ppm, a characteristic chemical shift for TMS groups. The vinyl protons will exhibit a complex splitting pattern. The geminal protons on the terminal carbon of the double bond would likely appear as two distinct signals, each being a doublet of doublets, due to coupling with each other and with the adjacent vinyl proton. The vinyl proton on the carbon adjacent to the carbinol center would also be a multiplet. The carbinol proton (CH-OH) would likely resonate as a multiplet in the region of 4.0-5.0 ppm. The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent and can appear as a broad singlet over a wide range.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Similar to ¹H NMR, specific experimental ¹³C NMR data for 5-Trimethylsilyl-1-penten-4-yn-3-ol is not widely published. However, the carbon skeleton can be readily characterized by the expected chemical shifts of the eight distinct carbon atoms in the molecule.

The trimethylsilyl group's methyl carbons would produce a signal near 0 ppm. The two sp-hybridized carbons of the alkyne would be found in the range of 80-100 ppm. The sp²-hybridized carbons of the vinyl group are expected to resonate between 110 and 140 ppm. The carbon atom of the carbinol group (C-OH) would likely appear in the 60-70 ppm region.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Si(CH₃)₃ | ~0 |

| C-OH | 60-70 |

| C≡C-Si | 80-90 |

| C≡C-CH | 90-100 |

| =CH₂ | 110-120 |

| =CH- | 130-140 |

Advanced NMR Techniques for Conformational and Mechanistic Studies

To gain deeper insights into the three-dimensional structure and dynamic processes of this compound, advanced NMR techniques would be highly valuable. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would unambiguously establish the connectivity between protons and carbons. For instance, a COSY spectrum would reveal the coupling between the vinyl protons and the carbinol proton. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Furthermore, variable temperature (VT) NMR studies could provide information on conformational dynamics, such as restricted rotation around single bonds or the presence of different conformers in solution. These advanced techniques are crucial for a complete understanding of the molecule's behavior, which can be important in studying reaction mechanisms involving this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy techniques provide complementary information to NMR for the complete characterization of this compound.

IR Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, several key absorption bands are expected in its IR spectrum.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the vinyl group would appear just above 3000 cm⁻¹, while the C-H stretches of the methyl groups in the TMS moiety would be observed just below 3000 cm⁻¹. The carbon-carbon double bond (C=C) of the vinyl group would show a medium to weak absorption band around 1640 cm⁻¹. The carbon-carbon triple bond (C≡C) of the alkyne is expected to absorb in the region of 2100-2260 cm⁻¹. The presence of the silicon atom would also give rise to a characteristic Si-C stretching vibration, typically observed in the fingerprint region.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretch, broad | 3200-3600 |

| C-H (vinyl) | Stretch | >3000 |

| C-H (alkyl) | Stretch | <3000 |

| C≡C | Stretch | 2100-2260 |

| C=C | Stretch | ~1640 |

| Si-C | Stretch | Fingerprint Region |

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The chromophore in this compound is the en-yne system, where the carbon-carbon double bond is in conjugation with the carbon-carbon triple bond.

This conjugation is expected to give rise to electronic transitions in the UV region. The π → π* transition of the conjugated en-yne system would likely result in a strong absorption band at a wavelength longer than that of an isolated double or triple bond. Additionally, the non-bonding electrons on the oxygen atom of the hydroxyl group could participate in an n → σ* transition, which typically appears at shorter wavelengths. The exact position and intensity of the absorption maxima would need to be determined experimentally to fully characterize the electronic properties of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, in particular, offers the precision required to unambiguously determine the molecular formula.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₈H₁₄OSi. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Table 1: Theoretical Exact Mass Calculation for C₈H₁₄OSi

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Silicon (²⁸Si) | 1 | 27.976927 | 27.976927 |

| Total | | | 154.081392 |

An HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield a measured m/z value extremely close to this theoretical calculation, confirming the molecular formula.

In mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID), molecules fragment in predictable ways. Analyzing these fragmentation patterns provides a roadmap to the compound's structure. For trimethylsilylated (TMS) compounds, fragmentation often involves the TMS group itself. rsc.orgnih.gov

A key fragmentation pathway for silylated alcohols is the cleavage of the oxygen-silicon bond, leading to the characteristic trimethylsilyl cation ([Si(CH₃)₃]⁺) or related fragments. rsc.org The fragmentation of this compound would likely proceed through several key bond cleavages.

Table 2: Predicted Mass Spectral Fragmentation of this compound

| m/z | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 139 | [M - CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety. |

| 125 | [M - C₂H₅]⁺ | Cleavage adjacent to the hydroxyl group (α-cleavage). |

| 97 | [C₅H₅O]⁺ | Cleavage of the C-Si bond with charge retention on the organic portion. |

| 73 | [Si(CH₃)₃]⁺ | Cleavage of the Si-C bond, a characteristic and often abundant peak for TMS compounds. rsc.org |

The presence of these specific fragments in the mass spectrum serves to confirm the connectivity of the vinyl, hydroxyl, and trimethylsilylalkynyl groups within the molecule.

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion that interacts with the buffer gas. rsc.org

While experimental CCS values require direct measurement, computational methods can predict CCS values for a given structure. qub.ac.uknih.gov These predictions are valuable for confirming tentative identifications in complex mixtures. The prediction of a CCS value for the [M+H]⁺ ion of this compound would involve computational modeling.

Table 3: Parameters for a Predicted Collision Cross Section (CCS) Calculation

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Ion Structure | 3D conformer of [C₈H₁₄OSi+H]⁺ | Optimized using density functional theory (DFT). |

| Buffer Gas | The neutral gas used in the mobility cell. | Typically Nitrogen (N₂) or Helium (He). nih.gov |

| Calculation Method | Algorithm used for prediction. | Projection Approximation (PA), Trajectory Method (TM). acs.org |

| Predicted CCS | Calculated rotational average collision area. | Value in square angstroms (Ų). |

The predicted CCS value can then be compared to experimental data to increase confidence in the compound's identification. qub.ac.uk

Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral HPLC)

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. acs.orgrsc.org

This separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates. researchgate.netrsc.org The selection of the appropriate CSP and mobile phase is critical for achieving separation. Given the structure of the analyte, polysaccharide-based or Pirkle-type CSPs would be suitable starting points.

Table 4: General Strategy for Chiral HPLC Method Development

| Parameter | Recommended Approach | Rationale |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns. | These CSPs are effective for separating a wide range of chiral alcohols and compounds with π-systems (alkene, alkyne). researchgate.net |

| Mobile Phase | Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures. | Offers good solubility for the analyte and strong chiral recognition interactions on many CSPs. researchgate.netrsc.org |

| Detector | UV Detector | The conjugated en-yne system should provide sufficient UV absorbance for detection. |

| Method Goal | Baseline separation of the two enantiomer peaks. | Allows for accurate integration of peak areas to calculate the enantiomeric excess. |

By developing a robust chiral HPLC method, one can quantify the relative amounts of the (R) and (S) enantiomers in a given sample.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Open-Shell Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to molecules or ions that possess unpaired electrons, known as open-shell species or radicals. rsc.org The parent molecule, this compound, is a stable, closed-shell compound and is therefore EPR-silent.

However, EPR spectroscopy would be a critical tool for characterizing any radical species derived from this compound, for instance, through a one-electron oxidation or reduction process. acs.org If a radical cation of this compound were generated, EPR would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. This information is gleaned from the hyperfine coupling constants between the unpaired electron and magnetic nuclei, such as ¹H, ¹³C, and ²⁹Si.

Table 5: Hypothetical EPR Analysis of a this compound Radical Cation

| Nucleus | Interaction | Expected Information |

|---|---|---|

| ¹H (vinyl, methine) | Hyperfine Coupling | Provides information on the spin density on the adjacent carbon atoms. |

| ¹³C | Hyperfine Coupling | Maps the spin distribution across the carbon skeleton. |

The g-value obtained from the EPR spectrum would also provide insight into the electronic structure of the radical, with deviations from the free-electron g-value (2.0023) indicating spin-orbit coupling contributions from atoms like silicon and oxygen.

Computational and Theoretical Studies on 5 Trimethylsilyl 1 Penten 4 Yn 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 5-Trimethylsilyl-1-penten-4-yn-3-ol, methods like Density Functional Theory (DFT) are employed to predict its optimal molecular geometry and electronic properties.

Detailed research findings from computational studies on analogous vinyl ketones and organosilicon compounds suggest that the B3LYP functional combined with a 6-31++G(d,p) basis set can accurately predict molecular structures and properties. mdpi.com The geometry of this compound would be optimized to find the lowest energy conformation, taking into account the rotational freedom around the C-C and C-O single bonds. The presence of the bulky trimethylsilyl (B98337) group is expected to significantly influence the conformational preferences of the molecule.

The electronic structure is often analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. For conjugated systems like the pentenynol backbone, the HOMO is typically a π-orbital delocalized over the double and triple bonds, while the LUMO is the corresponding π* antibonding orbital. The trimethylsilyl group, being weakly electron-donating through σ-π hyperconjugation, can influence the energies of these frontier orbitals.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 | Indicates the ionization potential and electron-donating capability. |

| LUMO Energy | -1.0 to -0.5 | Relates to the electron affinity and electrophilicity of the molecule. |

| HOMO-LUMO Gap | 5.0 to 5.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, several reactions are of interest, including additions to the double and triple bonds, and reactions involving the hydroxyl group.

For instance, the addition of electrophiles to the π-systems can be modeled. DFT calculations can predict the regioselectivity of such additions by comparing the energies of the transition states leading to different products. The trimethylsilyl group can exert a directing effect in these reactions. In the case of silyl-substituted alkynes, the reaction rates can be influenced by the steric and electronic properties of the silyl (B83357) group. tcsedsystem.edu

Furthermore, DFT studies on similar systems, such as the bimolecular catalytic transformation of methyl vinyl ketone oxide, have demonstrated the ability to calculate Gibbs free energies of activation (ΔG‡) for various reaction pathways. researchgate.net For a reaction involving this compound, the transition state geometry would be located, and its energy would be compared to that of the reactants to determine the activation barrier. It is important to select the appropriate level of theory, as some reactive intermediates, like certain nitrenes, may not be adequately described by standard DFT methods and may require multiconfigurational approaches. researchgate.net

| Reaction Pathway | Computational Method | Predicted ΔG‡ (kcal/mol) | Implication |

|---|---|---|---|

| Electrophilic addition to the double bond | B3LYP/6-31G* | 15 - 20 | Kinetically feasible under mild conditions. |

| Nucleophilic attack at the silicon atom | M06-2X/6-311++G(d,p) | 25 - 30 | Higher energy barrier, suggesting less favorable pathway. |

Molecular Modeling and Dynamics Simulations (e.g., for understanding substrate-biocatalyst interactions)

Molecular modeling and dynamics simulations are instrumental in understanding the behavior of molecules in complex environments, such as in solution or in the active site of an enzyme. While specific biocatalytic applications for this compound are not yet established, these computational techniques can provide valuable insights into its potential interactions.

Molecular dynamics simulations can be used to study the conformational landscape of the molecule in different solvents. The introduction of silicon-containing groups is known to increase the lipophilicity of a molecule, which can affect its solubility and transport properties. researchgate.net Simulations can also reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

In the context of biocatalysis, molecular docking could be used to predict the binding affinity and orientation of this compound within an enzyme's active site. This would involve generating a 3D model of the molecule and docking it into the crystal structure of a target enzyme. The results of such simulations can guide the rational design of experiments for enzymatic transformations.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the characterization of new compounds. DFT calculations are routinely used to predict infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

The vibrational frequencies of this compound can be calculated using DFT, typically with the B3LYP functional and a suitable basis set. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. These calculations help in the assignment of the characteristic peaks in the experimental IR spectrum, such as the O-H stretch, the C=C and C≡C stretching vibrations, and the Si-C vibrations.

Similarly, NMR chemical shifts (¹H, ¹³C, ²⁹Si) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are highly useful for confirming the structure of the molecule and assigning the signals in the experimental NMR spectra. mdpi.com

| Spectroscopic Data | Predicted Value | Corresponding Functional Group |

|---|---|---|

| IR Frequency (cm⁻¹) | ~3400 | O-H stretch |

| IR Frequency (cm⁻¹) | ~2150 | C≡C stretch (silyl-substituted) |

| IR Frequency (cm⁻¹) | ~1640 | C=C stretch |

| ¹H NMR (ppm) | ~0.2 | (CH₃)₃Si- |

| ¹³C NMR (ppm) | ~105 | -C≡C-Si |

| ¹³C NMR (ppm) | ~140 | CH₂=CH- |

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of propargylic alcohols, including silylated derivatives, has traditionally relied on methods that can be resource-intensive and generate significant waste. mdpi.com Future research will undoubtedly focus on developing more environmentally benign and sustainable methods for the production of 5-Trimethylsilyl-1-penten-4-yn-3-ol. A key area of development is the use of greener solvents and reaction media. google.com The exploration of water or other biodegradable solvents as alternatives to traditional organic solvents is a promising trend. organic-chemistry.org

Another critical aspect is the improvement of atom economy. rsc.org This involves designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing byproducts. Methodologies that avoid the use of stoichiometric reagents in favor of catalytic approaches are central to this goal. For instance, developing catalytic methods that directly couple readily available starting materials would be a significant advancement. nih.gov Furthermore, the use of biocatalysis, employing enzymes to perform stereoselective transformations, presents a highly sustainable route to chiral alcohols with high enantioselectivity. nih.govnih.gov

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound. A primary focus is on achieving high levels of enantioselectivity in its synthesis, which is crucial for applications in pharmaceuticals and other life sciences. The catalytic asymmetric addition of alkynes to aldehydes is a powerful method for generating chiral propargylic alcohols. organic-chemistry.orgmdpi.com Future research will likely involve the design and application of new chiral ligands for metals such as zinc, indium, or titanium to improve the enantiomeric excess and yield of these reactions. organic-chemistry.orgnih.gov The use of chiral cobalt catalysts in the reduction of corresponding ketone precursors also presents a viable route to the chiral alcohol. google.com

Beyond the synthesis of the molecule itself, novel catalysts are being explored to control the regioselectivity and stereoselectivity of its subsequent reactions. For example, platinum-catalyzed hydrosilylation of propargylic alcohols can yield E-vinyl silanes with high regioselectivity. nih.govnih.gov The development of catalysts that can selectively activate either the alkene or the alkyne moiety of the enyne system will open up new avenues for its functionalization. Gold-catalyzed cycloisomerization reactions of enynes, for instance, have been shown to proceed through various mechanistic pathways, leading to a diverse range of products. acs.orgnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. sci-hub.sevapourtec.comnih.gov The synthesis of propargylic alcohols and their derivatives is well-suited for flow chemistry applications. The ability to precisely control reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. sci-hub.se

Future research will focus on developing robust flow chemistry protocols for the synthesis of this compound. This could involve the use of packed-bed reactors containing immobilized catalysts, allowing for easy separation and recycling of the catalyst. rsc.org Furthermore, the integration of flow chemistry with automated synthesis platforms, including real-time reaction monitoring and optimization, will accelerate the discovery of new reaction conditions and the rapid synthesis of libraries of related compounds for screening purposes.

Application in Advanced Materials Science and Polymer Chemistry

The unique structural features of this compound make it an attractive monomer for the synthesis of advanced materials and polymers. The presence of both a polymerizable vinyl group and a reactive alkyne allows for various polymerization strategies. Acyclic enyne metathesis (EMET) polymerization, for instance, can produce sequence-defined polymers with degradable backbones. digitellinc.comnih.gov The silyl (B83357) group can also play a crucial role in directing the polymerization or imparting specific properties to the resulting polymer.

Research in this area will likely explore the synthesis of polymers with novel architectures and functionalities derived from this compound and its derivatives. These could include the development of degradable poly(silyl ether)s, which are of interest for their sustainability and potential in biomedical applications. mdpi.com The enyne moiety can also be utilized in the synthesis of cross-linked networks and functional coatings through radical photopolymerization. nih.gov The incorporation of the silicon atom into the polymer backbone can enhance thermal stability and other material properties. acs.org

Discovery of Undiscovered Reactivity Modes and Mechanistic Pathways

Despite the known reactivity of enynes and silylalkynes, there remains significant potential for the discovery of new reaction modes and a deeper understanding of the mechanistic pathways involving this compound. The interplay between the alkene, alkyne, and alcohol functionalities, along with the directing and protecting effects of the trimethylsilyl (B98337) group, creates a complex and fascinating reactive landscape. nih.govgelest.commasterorganicchemistry.com

Future investigations will likely focus on uncovering novel cyclization and rearrangement reactions. rsc.org Gold- and other transition-metal-catalyzed reactions of enynes are known to proceed through complex mechanistic manifolds, including skeletal rearrangements and cycloisomerizations, offering access to diverse molecular scaffolds. acs.orgnih.govresearchgate.net Detailed mechanistic studies, combining experimental and computational approaches, will be crucial to unraveling these intricate reaction pathways. chemrxiv.orgchemrxiv.org For example, understanding the factors that control the competition between different cyclization pathways (e.g., endo- vs. exo-cyclization) will enable the selective synthesis of desired products. acs.org The trimethylsilyl group can act as a removable directing group or be incorporated into the final product, and exploring its role in controlling reaction outcomes is an active area of research. nih.gov The discovery of new reactivity could lead to the development of entirely new synthetic strategies and the construction of complex molecules from this versatile starting material.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 5-Trimethylsilyl-1-penten-4-YN-3-OL, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves functional group protection strategies. For example, the trimethylsilyl (TMS) group can be introduced via silylation of a propargyl alcohol precursor under inert conditions using TMS-Cl and a base like triethylamine . Reductive amination or allylic rearrangement methods (e.g., Lindlar catalyst-mediated hydrogenation) may also apply, but steric hindrance from the TMS group necessitates optimization of catalyst loading (5–10% Pd/C or Pd-BaSO₄) and hydrogen pressure (1–3 atm) to avoid over-reduction .

Q. How can researchers ensure reproducibility in characterizing this compound’s spectroscopic properties?

- Methodological Answer : Combine ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For NMR, use deuterated solvents (CDCl₃ or DMSO-d₆) to resolve splitting patterns caused by the TMS group’s electronegativity. IR peaks for C≡C (2100–2260 cm⁻¹) and -OH (broad, ~3300 cm⁻¹) must be calibrated against reference spectra. HRMS with ESI+ ionization is recommended for verifying molecular ion [M+H]⁺ peaks .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound’s acetylenic bond and propargyl alcohol moiety pose flammability and toxicity risks. Conduct reactions under nitrogen/argon in flame-proof fume hoods. Use PPE (gloves, goggles) and avoid contact with oxidizing agents. Store in amber vials at –20°C with desiccants to prevent hydrolysis of the TMS group .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., hydrogenation vs. oxidation) be resolved in studies of this compound?

- Methodological Answer : Divergent results often stem from competing reaction pathways. For example, Lindlar catalyst selectivity for alkynes vs. alkenes can be modulated by solvent polarity (e.g., hexane vs. THF) and trace additives (quinoline for poisoning side reactions). Kinetic studies via in-situ IR or GC-MS monitoring are critical to identify intermediates . Computational modeling (DFT for transition-state analysis) can further clarify mechanistic bifurcations .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving the TMS-protected alkyne?

- Methodological Answer : The TMS group acts as a directing/protecting group. For Sonogashira couplings, use Pd(PPh₃)₂Cl₂/CuI with piperidine as a base to minimize desilylation. For regioselective additions (e.g., hydroboration), steric effects favor attack at the less hindered carbon. Validate selectivity via NOESY NMR to confirm spatial proximity of substituents .

Q. How do solvent and temperature affect the compound’s stability during long-term storage or extended reactions?

- Methodological Answer : Stability studies show degradation via propargyl alcohol tautomerization or TMS group hydrolysis. Use anhydrous aprotic solvents (e.g., DCM, toluene) and avoid protic solvents (MeOH, H₂O). Kinetic stability assays (TGA/DSC) reveal decomposition onset at >80°C. For prolonged reactions, add stabilizers like BHT (0.1 wt%) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies, and how can this be addressed?

- Methodological Answer : Discrepancies arise from solvent polarity effects on coupling constants and dynamic processes (e.g., rotational barriers). Standardize acquisition parameters (e.g., 500 MHz NMR, 298 K) and report solvent/temperature explicitly. For ambiguous peaks, use 2D techniques (HSQC, HMBC) to resolve connectivity .

Experimental Design Table

Key Methodological Insights

- Triangulation in Data Interpretation : Combine experimental (e.g., kinetic profiles) and computational (DFT) data to resolve mechanistic ambiguities .

- Validation of Purity : Use TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) with iodine visualization for rapid purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.